methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate
Description
Properties
CAS No. |
1352905-52-2 |
|---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for Constructing the Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate Core
The synthesis of the this compound core structure requires a strategic combination of regioselective indole (B1671886) ring formation, precise functionalization at the C-4 position, and often, the introduction of the trifluoromethyl group at a key stage. Various synthetic routes have been developed, leveraging both classical and modern catalytic methods to achieve the desired architecture with high efficiency and control.
Regioselective Indole Ring Formation with Trifluoromethyl Substitution
The construction of the indole nucleus with a trifluoromethyl group at the 6-position necessitates careful control of regioselectivity. Several named reactions, such as the Fischer, Bischler-Möhlau, and Larock indole syntheses, can be adapted for this purpose. The choice of starting materials is critical; for instance, a substituted phenylhydrazine (B124118) bearing a trifluoromethyl group at the para position can be reacted with a suitable ketone or aldehyde in a Fischer indole synthesis. The electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, can influence the cyclization step, and reaction conditions must be optimized accordingly.
Recent advancements have focused on transition-metal-catalyzed methods that offer greater functional group tolerance and milder reaction conditions. These strategies often involve the cyclization of appropriately substituted anilines or ortho-haloanilines with alkynes or other coupling partners, where the trifluoromethyl group is pre-installed on the aniline (B41778) ring.
Esterification and Functionalization at the C-4 Position
Once the 6-(trifluoromethyl)-1H-indole nucleus is formed, the next critical step is the introduction of the methyl carboxylate group at the C-4 position. If the indole synthesis starts with a precursor already containing a carboxylic acid or a cyano group at the desired position, a direct esterification or hydrolysis followed by esterification can be employed.
Standard esterification procedures, such as the Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), are commonly utilized. acs.orgorganic-chemistry.org Alternatively, milder conditions can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). For substrates sensitive to acidic conditions, reaction with diazomethane (B1218177) or methyl iodide in the presence of a base can also yield the desired methyl ester.
In cases where the C-4 position is not functionalized during the initial indole synthesis, a C-H functionalization approach is necessary. This can be a challenging transformation due to the relative inertness of the C-4 position. However, directed metalation strategies, where a directing group at the N-1 or C-3 position guides a metal catalyst to the C-4 position, have shown promise. Subsequent carboxylation with carbon dioxide followed by esterification provides a route to the target molecule.
Palladium-Catalyzed Annulation and Cross-Coupling Strategies
Palladium catalysis has revolutionized indole synthesis, offering efficient and regioselective methods for constructing the indole core. nih.gov For the synthesis of 6-(trifluoromethyl)-1H-indole-4-carboxylate, palladium-catalyzed annulation reactions between a substituted ortho-haloaniline and an alkyne can be a powerful strategy. The starting aniline would possess the trifluoromethyl group at the desired position and a halogen at the ortho position to the amine. The carboxylate group can be introduced via the alkyne coupling partner or by subsequent functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be employed to build the indole ring system from appropriately functionalized precursors. For instance, a suitably protected aminophenylboronic acid derivative can be coupled with a substituted pyrrole (B145914) to construct the indole framework. The success of these strategies hinges on the careful design of the starting materials to ensure the correct placement of the trifluoromethyl and carboxylate functionalities.
Recent developments in palladium-catalyzed C-H activation/functionalization offer a more atom-economical approach. rsc.org Starting with a pre-formed 6-(trifluoromethyl)indole, a directing group can be used to facilitate the regioselective palladium-catalyzed carboxylation or carbomethoxylation at the C-4 position.
Trifluoromethylation Reactions on Indole Precursors
An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-existing indole-4-carboxylate scaffold. This approach can be advantageous if the corresponding non-fluorinated indole is more readily accessible. A variety of trifluoromethylating reagents have been developed for this purpose.
Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, can be used to introduce the CF3 group onto the electron-rich indole ring. The regioselectivity of this reaction can be influenced by the directing effects of the existing substituents and the reaction conditions. Radical trifluoromethylation, often initiated by photoredox catalysis or with reagents like sodium triflinate (Langlois' reagent), provides another avenue for introducing the trifluoromethyl group. rsc.org The regiochemical outcome of radical reactions can sometimes differ from electrophilic substitutions, offering complementary synthetic routes. Metal-catalyzed trifluoromethylation, often employing copper or palladium catalysts, has also emerged as a powerful tool for the late-stage introduction of the CF3 group.
Derivatization and Analogues Synthesis of this compound
With the core structure of this compound in hand, further structural diversity can be achieved through derivatization at various positions of the indole ring. The indole nitrogen (N-1) is a common site for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties.
N-Substitutions on the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-arylation reactions. These transformations are crucial for expanding the chemical space around the this compound core and for structure-activity relationship (SAR) studies.
N-Alkylation
N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base is critical to deprotonate the indole nitrogen without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 25 | >95 |
| 2 | Ethyl Bromide | K2CO3 | MeCN | 80 | 85-95 |
| 3 | Benzyl Bromide | Cs2CO3 | DMF | 60 | 90-98 |
| 4 | Allyl Bromide | NaH | THF | 25 | >90 |
This table represents typical conditions for N-alkylation of indole derivatives and is illustrative for this compound.
N-Arylation
The introduction of an aryl group at the indole nitrogen is generally accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig reaction, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a versatile method for coupling the indole with aryl halides (bromides, chlorides, and iodides) or triflates. nih.gov The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields.
Copper-catalyzed N-arylation, a modern variant of the Ullmann reaction, offers a cost-effective alternative to palladium-based methods. nih.govresearchgate.netacs.org These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand such as a diamine or an amino acid, and a base.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl Iodide | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 110 | 85-95 |
| 2 | 4-Chlorotoluene | Pd(OAc)2 | SPhos | NaOtBu | Dioxane | 100 | 80-90 |
| 3 | Bromobenzene | CuI | 1,10-Phenanthroline | Cs2CO3 | DMF | 120 | 75-85 |
| 4 | 2-Bromopyridine | CuI | N,N'-Dimethylethylenediamine | K2CO3 | Dioxane | 110 | 70-80 |
This table represents typical conditions for N-arylation of indole derivatives and is illustrative for this compound.
Modifications of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its chemical inertness, owing to the high strength of the C-F bond, presents a significant challenge for direct modification. rsc.orgrsc.org Consequently, transformations of the CF3 group on an indole scaffold are not common and often require harsh conditions or specialized catalytic systems.
Recent advancements have focused on the selective activation of a single C-F bond within the CF3 group. rsc.orgnih.gov For instance, transition metal-catalyzed reactions have shown promise in the partial reduction of ArCF3 to ArCF2H, although this has not been specifically demonstrated on the indole-4-carboxylate scaffold. rsc.org Such a transformation would convert the trifluoromethyl group into a difluoromethyl group, subtly altering the electronic and steric properties of the molecule.
Another potential, though challenging, modification is the conversion of the CF3 group into a carboxylic acid through hydrolysis. This typically requires extreme conditions that would likely not be compatible with the ester and indole functionalities present in the target molecule. More synthetically viable strategies often involve the introduction of alternative functional groups during the synthesis of the indole ring, rather than post-synthetic modification of the CF3 group.
Alterations of the Carboxylate Ester Moiety
The methyl carboxylate at the C4 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Hydrolysis: The most fundamental transformation is the saponification of the methyl ester to the corresponding carboxylic acid, 6-(trifluoromethyl)-1H-indole-4-carboxylic acid. This reaction is typically achieved under basic conditions (e.g., using NaOH or KOH in a methanol/water mixture) followed by acidic workup. The resulting carboxylic acid serves as a key intermediate for further modifications.
Reduction to Primary Alcohol: The ester can be reduced to a primary alcohol, [4-(hydroxymethyl)-6-(trifluoromethyl)-1H-indole], using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, readily converting esters to primary alcohols. chemistrysteps.comquimicaorganica.orglibretexts.org The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced. chemistrysteps.com Alternative reagents like diisobutylaluminum hydride (DIBAL-H) or sodium bis(2-methoxyethoxy)aluminum hydride could also be employed, sometimes offering greater selectivity. google.com
Amidation: The methyl ester can be converted into a wide range of amides, which is a common strategy in drug discovery to modulate solubility and biological activity. This can be achieved through several methods:
Direct Aminolysis: Heating the ester with an amine, sometimes with a catalyst, can directly form the amide, though this method is often limited to reactive amines.
Two-step Procedure: A more general approach involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU. nih.gov
Curtius Rearrangement: The carboxylic acid derived from the ester can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate can be trapped with various nucleophiles, including amines, to form ureas, or water to form the corresponding amine after decarboxylation. This route provides access to 4-aminoindole (B1269813) derivatives. rsc.org
The following table summarizes key transformations of the carboxylate ester moiety.
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | 1. NaOH, H2O/MeOH2. H3O+ | 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid | Hydrolysis |
| This compound | 1. LiAlH4, THF2. H3O+ | [6-(Trifluoromethyl)-1H-indol-4-yl]methanol | Reduction |
| 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid | R1R2NH, EDC, HOBt | N,N-Disubstituted-6-(trifluoromethyl)-1H-indole-4-carboxamide | Amidation |
| 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid | 1. DPPA, Et3N2. Heat (Δ)3. R-NH2 | 1-(6-(Trifluoromethyl)-1H-indol-4-yl)-3-R-urea | Curtius Rearrangement/Urea formation |
Ring Expansion or Contraction Strategies
Modification of the indole core itself can lead to novel heterocyclic scaffolds. Ring expansion of the five-membered pyrrole ring to a six-membered ring is a known transformation that converts indoles into quinolines. quimicaorganica.orgnih.gov
One classic method involves the reaction of indole with a dihalocarbene, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base. The carbene adds across the C2-C3 double bond of the indole to form a transient cyclopropane (B1198618) intermediate. This intermediate then undergoes a rearrangement, leading to the expansion of the pyrrole ring and the formation of a quinoline (B57606) skeleton. quimicaorganica.org Applying this to the title compound would theoretically yield a substituted 7-(trifluoromethyl)quinoline-5-carboxylate derivative.
More modern approaches utilize photochemical or transition-metal-catalyzed methods. nih.govrsc.orgrsc.org For instance, photochemically mediated reactions with chlorodiazirines can achieve a one-carbon ring expansion of N-substituted indoles to yield quinolinium salts. nih.gov Another strategy involves a thiol-mediated three-step cascade that converts indole-tethered ynones into functionalized quinolines, proceeding through dearomatizing spirocyclization, nucleophilic substitution, and a final one-atom ring expansion. nih.govacs.org The electron-withdrawing nature of the trifluoromethyl and carboxylate groups on the benzene (B151609) ring would be expected to influence the reactivity of the indole core in these transformations.
Ring contraction of the indole nucleus is less common but can be achieved under specific conditions, for example, through oxidative cleavage of the C2-C3 bond.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity in the synthesis and functionalization of complex molecules like this compound.
Proposed Reaction Pathways and Intermediates
The introduction of the trifluoromethyl group onto an aromatic ring often proceeds through a radical pathway, especially when using electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents. rsc.orgrsc.orgresearchgate.netresearchgate.net
A plausible mechanism for trifluoromethylation using an Umemoto-type reagent (S-(trifluoromethyl)dibenzothiophenium salt) involves the attack of a nucleophile (in this case, an indole derivative) on the reagent. Computational studies suggest the reaction proceeds via a backside attack mechanism on the sulfur atom, leading to the transfer of a CF3 group. rsc.org Alternatively, under photoredox catalysis, a single-electron transfer (SET) process can generate a trifluoromethyl radical (•CF3). researchgate.net This highly reactive radical then adds to the electron-rich indole ring, typically at the C2 or C3 position, to form a radical intermediate. Subsequent oxidation and deprotonation then yield the trifluoromethylated indole.
For palladium-catalyzed trifluoromethylation , the mechanism typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. researchgate.netnih.govresearchgate.net In a Pd(II)/Pd(IV) cycle, the reaction may start with C-H activation of the indole by the Pd(II) catalyst to form a palladacycle intermediate. This intermediate is then oxidized by a CF3+ source to a Pd(IV)-CF3 species, which subsequently undergoes reductive elimination to form the C-CF3 bond and regenerate the Pd(II) catalyst.
In ring expansion reactions proceeding via carbene insertion, the key intermediate is a cyclopropane fused to the indole C2-C3 bond. quimicaorganica.org The reaction pathway involves:
Generation of a carbene (e.g., :CCl2).
Cycloaddition of the carbene to the indole π-system.
Electrocyclic ring-opening of the cyclopropane intermediate, driven by the formation of an aromatic six-membered ring.
Elimination or rearrangement to afford the final quinoline product.
Role of Catalysts and Reagents in Selectivity
The selectivity (both regio- and chemoselectivity) of synthetic transformations on the indole scaffold is highly dependent on the choice of catalysts, ligands, and directing groups.
In C-H functionalization reactions , directing groups are often employed to achieve high regioselectivity. chim.itnih.govresearchgate.net For an indole substituted at C4 and C6, the remaining positions on the benzene ring (C5 and C7) and the pyrrole ring (C2, C3) are all potential sites for functionalization. A directing group, often installed at the N1 position, can coordinate to a metal catalyst (e.g., Palladium, Rhodium, or Iridium) and deliver it to a specific C-H bond, typically at the C2 or C7 position, leading to the formation of a stable five- or six-membered metallacycle intermediate. chim.itresearchgate.net The choice of the metal catalyst itself can also subvert or alter the directing group's influence, leading to different positional selectivity. researchgate.netchemrxiv.org For example, a Rh(I)/Ag(I) co-catalyst system might favor C3-functionalization via acyl migration, while an Ir(III)/Ag(I) system might favor direct C2-functionalization. chemrxiv.org
The selectivity of trifluoromethylation is also highly reagent-dependent. Metal-free oxidative trifluoromethylation using CF3SO2Na often shows a preference for the C2 position of the indole. rsc.org In contrast, palladium-catalyzed reactions can be tuned by ligands and directing groups to target other positions. For instance, using a 2-pyridinyl directing group on the indole nitrogen can direct palladium-catalyzed trifluoromethylation to the ortho- C7 position. nih.gov The oxidant used in these catalytic cycles also plays a critical role, not only in regenerating the active catalyst but also in influencing the reaction's efficiency and selectivity.
High Resolution Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed to map out the complete structure.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the indole ring, and the methyl ester protons.
The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 8.0-12.0 ppm) due to its acidic nature and potential for hydrogen bonding. The protons on the bicyclic indole core will exhibit chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing trifluoromethyl and methyl carboxylate groups.
Expected ¹H NMR Data:
Aromatic Protons (H2, H3, H5, H7): These protons would appear in the aromatic region (δ 7.0-8.5 ppm). The H2 and H3 protons on the pyrrole (B145914) ring would likely appear as doublets or triplets depending on their coupling. The H5 and H7 protons on the benzene (B151609) ring would show signals influenced by the substituents at positions 4 and 6. Specifically, H5 would likely be a singlet or a narrow doublet due to its proximity to the CF₃ group, and H7 would also be a singlet or narrowly coupled signal.
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group would be expected in the upfield region (δ 3.8-4.0 ppm).
N-H Proton: A broad singlet in the far downfield region (δ > 8.5 ppm).
Interactive Data Table: Expected ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | > 8.5 | br s | - |
| H7 | ~8.0 | s | - |
| H5 | ~7.8 | s | - |
| H2 | ~7.5 | t | ~2.5-3.0 |
| H3 | ~6.8 | t | ~2.5-3.0 |
| -OCH₃ | ~3.9 | s | - |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. The presence of the electron-withdrawing trifluoromethyl and carbonyl groups will significantly influence the chemical shifts of the aromatic carbons.
Expected ¹³C NMR Data:
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
Aromatic and Heterocyclic Carbons: The eight carbon atoms of the indole ring would appear in the range of δ 100-140 ppm. The carbon atom attached to the trifluoromethyl group (C6) would show a characteristic quartet in the proton-coupled spectrum due to C-F coupling and would be shifted downfield. The carbon of the CF₃ group itself would also be a quartet.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear at a higher field, typically around δ 50-55 ppm.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylate) | ~167 |
| C7a | ~137 |
| C3a | ~128 |
| C6 | ~125 (q) |
| C4 | ~124 |
| CF₃ | ~123 (q) |
| C2 | ~122 |
| C5 | ~118 |
| C7 | ~115 |
| C3 | ~104 |
| -OCH₃ | ~52 |
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. beilstein-journals.org The chemical shift of this signal, typically in the range of -55 to -65 ppm relative to a CFCl₃ standard, is characteristic of a CF₃ group attached to an aromatic ring. nih.gov This provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety. beilstein-journals.org
To unequivocally assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For instance, it would show a correlation between the H2 and H3 protons of the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. tetratek.com.tr It would be used to connect the methyl protons to the carbonyl carbon and the aromatic protons to their neighboring quaternary carbons, confirming the placement of the substituents on the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for the key functional groups.
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. rsc.org
C=C Stretches: Aromatic C=C double bond stretching vibrations within the indole ring would produce several peaks in the 1450-1620 cm⁻¹ region. researchgate.net
C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and would appear in the 1100-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the indole core.
Interactive Data Table: Expected FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| C=O (Ester) | Stretch | 1700-1725 | Strong |
| Aromatic C=C | Stretch | 1450-1620 | Medium-Strong |
| C-F (CF₃) | Stretch | 1100-1350 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₈F₃NO₂), HRMS would provide a high-accuracy mass measurement of the molecular ion [M]⁺ or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺).
The calculated exact mass for C₁₁H₈F₃NO₂ is 243.0507. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing strong confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer further structural clues, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group.
X-ray Crystallography for Solid-State Molecular Architecture
A detailed analysis of the solid-state molecular architecture of this compound is precluded by the absence of a publicly available crystal structure.
Crystal Packing and Supramolecular Interactions
Specific details regarding the crystal packing and supramolecular interactions of this compound cannot be provided without experimental crystallographic data.
Hydrogen Bonding Networks and Halogen Bonding Analysis
A definitive analysis of the hydrogen bonding networks and any potential halogen bonding involving the trifluoromethyl group in the crystal lattice of this compound is contingent upon the determination of its crystal structure.
Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to provide the necessary data for a thorough structural characterization.
Computational Chemistry and in Silico Research
Quantum Mechanical Studies
Quantum mechanical studies are fundamental in computational chemistry for elucidating the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, offer deep insights into molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is a popular approach for optimizing the geometry of molecules and calculating their electronic properties due to its balance of accuracy and computational cost. nih.gov
For methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. scispace.com The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the distribution of electron density, dipole moment, and atomic charges. Such calculations are crucial for understanding the molecule's polarity and how it might interact with other molecules. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a common choice for these types of calculations on organic molecules. journaleras.comnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comacadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. acadpubl.eu For this compound, FMO analysis would predict its kinetic stability and sites of potential chemical reactions. The distribution of the HOMO and LUMO across the molecule would highlight the regions most likely to be involved in electron donation and acceptance, respectively.
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eunih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.
Different colors on the MEP surface represent different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, meaning they are prone to attack by electrophiles. Blue regions, on the other hand, represent positive electrostatic potential and are associated with electrophilic reactivity, indicating sites susceptible to nucleophilic attack. Green regions denote neutral electrostatic potential. researchgate.net
For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylate group and potentially the nitrogen of the indole (B1671886) ring, identifying these as sites for electrophilic interaction. Positive potential might be located around the hydrogen atoms, particularly the N-H proton of the indole ring.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods can be used to predict the NLO properties of molecules, guiding the synthesis of new materials with desired characteristics.
The key NLO properties, such as polarizability (α) and first-order hyperpolarizability (β), can be calculated using quantum chemical methods. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. scielo.org.mx The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO properties due to intramolecular charge transfer. scielo.org.mx
In this compound, the indole ring can act as a π-conjugated system. The trifluoromethyl group is a strong electron-withdrawing group, while the indole nitrogen can act as an electron donor. This arrangement suggests that the molecule may exhibit NLO properties, which can be quantified through computational predictions.
| Property | Symbol | Significance |
|---|---|---|
| Polarizability | α | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. |
| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. jmchemsci.com
For this compound, molecular docking simulations can be performed against various biological targets to predict its potential therapeutic applications. The process involves generating a set of possible conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each conformation, with lower binding energies indicating more favorable interactions. journaleras.com
Binding Mode Analysis with Biological Macromolecules
Following a molecular docking simulation, a detailed binding mode analysis is conducted to understand the specific interactions between the ligand and the biological macromolecule. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov
For instance, a structurally similar compound, 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, has been studied as a potential aromatase inhibitor for breast cancer treatment. nih.gov Molecular docking of this compound revealed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity of human placental aromatase. nih.gov
Similarly, for this compound, a binding mode analysis would reveal which amino acid residues in the active site of a target protein it interacts with. This information is crucial for understanding its mechanism of action and for designing more potent and selective inhibitors. The stability of the predicted binding mode can be further validated using molecular dynamics simulations. nih.gov
Ligand-Protein Interaction Profiling
There is no specific data in the public domain detailing the ligand-protein interaction profiling of this compound. Molecular docking studies, which simulate the binding of a ligand to the active site of a target protein, have not been specifically reported for this compound. Such studies would typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity and selectivity, but this information is currently unavailable.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of features necessary for biological activity. This model can then be used in virtual screening to search large compound libraries for potential new active molecules. There are no published studies where this compound has been used to develop a pharmacophore model or its application in virtual screening campaigns.
Structure Activity Relationship Sar and Mechanistic Biological Studies Preclinical Focus
Elucidation of the Trifluoromethyl Group's Role in Biological Activity
The trifluoromethyl (-CF3) group is a critical substituent in modern medicinal chemistry, often incorporated to enhance a molecule's therapeutic potential. mdpi.commdpi.com Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.net
The -CF3 group is a strong electron-withdrawing group, which can alter the acidity of nearby protons and the electron density of the indole (B1671886) ring system. This electronic modulation affects how the molecule participates in hydrogen bonding and π-π stacking interactions with biological targets. mdpi.com Replacing a methyl group with a trifluoromethyl group, for instance, can drastically change these interactions. Furthermore, the metabolic stability conferred by the strong carbon-fluorine bonds can protect the molecule from oxidative metabolism, a common strategy for increasing a drug's half-life. mdpi.com
In the context of indole-based inhibitors targeting enzymes like the AAA ATPase p97, the nature of the substituent on the indole core has been shown to be highly sensitive. A study comparing various isosteres at the C-5 position of an indole scaffold revealed significant differences in inhibitory activity. nih.gov While the trifluoromethyl-substituted compound showed potent activity, its bioisosteric replacement with a pentafluorosulfanyl (SF5) group, which has an even stronger electron-withdrawing effect, led to a nearly five-fold reduction in inhibition. nih.gov This suggests that an optimal balance of electron-withdrawing character and steric size is crucial for activity. The trifluoromethoxy (-OCF3) derivative was found to be the closest biochemical match to the -CF3 analogue in this series. nih.gov
| Indole C-5 Substituent | p97 IC50 (µM) |
| -CH3 | 0.24 |
| -OCH3 | 0.71 |
| -CF3 | 4.6 |
| -OCF3 | 5.2 |
| -SF5 | 21.5 |
| -NO2 | 0.05 |
This table presents comparative IC50 data for C-5 substituted indole analogues against AAA ATPase p97, adapted from a structure-activity relationship study. nih.gov The data illustrates the high sensitivity of biological activity to the electronic and steric nature of the substituent on the indole core.
These findings underscore that the role of the trifluoromethyl group extends beyond simple steric or electronic effects; its specific interactions within a target's binding pocket are paramount. nih.gov The introduction of a -CF3 group can enhance membrane permeability and facilitate drug-receptor interactions, making it a valuable tool in drug design. mdpi.com
Influence of the Carboxylate Moiety at C-4 on Biological Interactions
The presence and position of a carboxylate group on the indole scaffold are pivotal for directing biological interactions. The C-4 position of the indole ring is notoriously challenging to functionalize directly, which has historically limited the exploration of C-4 substituted indoles in pharmaceuticals. nih.govresearchgate.net However, advances in transition metal-catalyzed C-H activation have provided new avenues for creating these derivatives, highlighting their potential as bioactive compounds. nih.gov
A carboxylate group, such as the methyl carboxylate in methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate, can act as a hydrogen bond acceptor and engage in polar interactions with amino acid residues in a protein's active site. For example, in the development of inhibitors for the anti-apoptotic protein Mcl-1, an indole-2-carboxylic acid moiety was found to form a key polar interaction with an asparagine residue (Asn260) in the binding pocket. acs.org This interaction was crucial for the inhibitor's high binding affinity. The orientation of the carboxylic acid was critical, as a 180° rotation around the C-N amide bond resulted in a less favorable binding pose. acs.org
Furthermore, the carboxylate moiety can serve as a directing group in synthetic chemistry, enabling further functionalization of the indole core. nih.gov In a biological context, its size, charge, and hydrogen-bonding capacity are key determinants of molecular recognition. The ester form (methyl carboxylate) is more lipophilic than a free carboxylic acid, which can influence cell permeability and pharmacokinetics. Once inside the cell, it may be hydrolyzed by esterases to the corresponding carboxylic acid, which could be the active form of the molecule.
Positional Isomerism and Substituent Effects on the Indole Core
The biological activity of indole derivatives is highly dependent on the specific placement of substituents on the core structure. Shifting a functional group, even by a single position, can lead to significant changes in potency and selectivity due to altered steric and electronic interactions with the biological target. mdpi.com
Similarly, in a series of CFTR potentiators based on a tetrahydro-γ-carboline (a fused indole system) core, the position of a fluorine atom on the indole ring was crucial. nih.govacs.org While a 6-fluoro substitution was found to be optimal, inserting a trifluoromethyl group at the 8-position caused a marked six-fold drop in potency compared to the parent compound. nih.govacs.org This demonstrates that even with the same core scaffold, the specific location and nature of substituents govern the biological outcome.
The electronic effects of substituents also play a key role. Electron-donating or electron-withdrawing groups can influence the reactivity of the indole ring and its ability to engage in crucial binding interactions. mdpi.comresearchgate.net Theoretical studies on indole derivatives have shown that substituents on the benzenoid portion of the ring can significantly affect the molecule's electronically excited states, which may have implications for their use as fluorescent probes or for their photochemical reactivity. researchgate.net
| Compound Class | Structural Variation | Impact on Biological Activity | Target |
| Bis-indole Analogues | Linkage Isomerism (6-6' vs. 5-5', 5-6') | 6-6' linkage provided the most compact shape and highest potency. nih.gov | HIV-1 gp41 |
| Tetrahydro-γ-carbolines | Substituent Position (6-Fluoro vs. 8-Trifluoromethyl) | 8-CF3 substitution led to a 6-fold drop in potency compared to 6-Fluoro. nih.gov | CFTR |
| p97 Inhibitors | C-5 Isosteres (-CH3 vs. -CF3 vs. -NO2) | Activity varied over 400-fold depending on the substituent. nih.gov | AAA ATPase p97 |
This table summarizes the impact of positional isomerism and substituent effects on the biological activity of various indole-based compounds.
N-1 Functionalization Effects on Molecular Recognition and Activity
The nitrogen atom at the N-1 position of the indole ring is a common site for chemical modification, and functionalization at this position can profoundly impact a molecule's biological profile. The N-H group can act as a hydrogen bond donor, and its substitution can alter the molecule's binding mode, solubility, and metabolic stability.
For example, in the development of new indole-6-carboxylate derivatives as potential receptor tyrosine kinase inhibitors, methylation of the N-1 position was a key synthetic step. nih.gov This modification from an N-H to an N-CH3 group removes a hydrogen bond donor and increases lipophilicity, which can affect how the molecule orients itself within a kinase's ATP-binding pocket.
The choice of substituent at N-1 is a critical aspect of structure-activity relationship studies. Small alkyl groups, aryl groups, or protecting groups like Boc (tert-butyloxycarbonyl) can be introduced to probe steric and electronic requirements for optimal activity. acs.orgnih.gov The ability to easily modify the N-1 position allows for the fine-tuning of a compound's properties to enhance its potency and drug-like characteristics. nih.gov
Investigation of Molecular Targets and Pathways
The indole scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a core for ligands targeting a wide variety of biological macromolecules, including enzymes and receptors. researchgate.netarkat-usa.org The specific substitution pattern on the indole ring, as seen with this compound, directs its activity towards particular molecular targets.
HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs. nih.govnih.gov Indole-based structures, particularly those containing a carboxylic acid moiety, have been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov These inhibitors typically chelate essential magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome. While specific data on this compound is not available, the presence of the indole core and a C-4 carboxylate suggests a potential for this class of compounds to interact with the integrase active site. The trifluoromethyl group could further enhance binding through favorable hydrophobic or electrostatic interactions. acs.org
MmpL3: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, key components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 is a validated strategy for developing new treatments for tuberculosis. Indole-2-carboxamides are one of the most extensively studied classes of MmpL3 inhibitors. nih.govrsc.org Structure-activity relationship studies have shown that substitutions at the 4- and 6-positions of the indole ring can be optimal for activity. rsc.org The mechanism of these inhibitors is believed to involve blocking the transmembrane proton motive force that drives the transport function of MmpL3. nih.gov The structural features of this compound, with its C-6 trifluoromethyl group and C-4 carboxylate, align with the general pharmacophore of known indole-based MmpL3 inhibitors.
InhA: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is another clinically validated target for tuberculosis drugs, most notably isoniazid. nih.govnih.gov Direct inhibitors of InhA have been developed that bind to the enzyme's substrate-binding pocket in an NADH-dependent manner. nih.gov While many known InhA inhibitors belong to different chemical classes, the indole scaffold's versatility suggests it could be adapted to target this enzyme. The trifluoromethyl group could occupy a hydrophobic pocket, while the carboxylate could form hydrogen bonds with key residues, mimicking interactions of the natural substrate. nih.gov
The indole framework is also prevalent in compounds that target G-protein coupled receptors (GPCRs) and other receptor types.
Cannabinoid Receptors: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds bind to a site distinct from the orthosteric site where endogenous cannabinoids bind, and they can either enhance or diminish the effects of the primary agonist. The specific substitutions on the indole ring and the nature of the carboxamide side chain determine whether the compound acts as a positive or negative allosteric modulator. nih.gov
Receptor Tyrosine Kinases (RTKs): Indole derivatives have been investigated as inhibitors of RTKs like EGFR and VEGFR-2, which are important targets in oncology. nih.gov A recent study on indole-6-carboxylate derivatives showed that certain compounds exhibited potent anti-proliferative activity against cancer cell lines by inhibiting these kinases. nih.gov Molecular docking studies suggested that these compounds fit within the ATP-binding sites of EGFR and VEGFR-2. The indole ring often forms key hinge-binding interactions, while substituents like the trifluoromethyl group can project into hydrophobic pockets to enhance affinity.
The diverse targeting potential of the indole scaffold indicates that this compound could exhibit activity against a range of enzymes or receptors, depending on the specific cellular context and the three-dimensional complementarity between the molecule and the target's binding site.
Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)
Derivatives of the methyl 1H-indole-6-carboxylate core have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These kinases are crucial regulators of cellular signaling pathways that control cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis, key mechanisms for anticancer activity. nih.gov
In preclinical studies, specific derivatives of methyl 1-methyl-1H-indole-6-carboxylate were shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov For instance, the hydrazine-1-carbothioamide derivative 4a (targeting EGFR) and the oxadiazole derivative 6c (targeting VEGFR-2) were identified as highly effective cytotoxic agents. nih.gov Flow cytometry analysis of cancer cells treated with these compounds revealed a significant accumulation of cells in the G2/M phase, indicating a disruption of the normal cell division cycle. nih.gov
Furthermore, these compounds were found to induce apoptosis through the extrinsic pathway. nih.gov Treatment of cancer cells with compounds 4a and 6c led to an increase in the population of cells undergoing programmed cell death. nih.gov This was evidenced by assays detecting the externalization of phosphatidylserine, a hallmark of early apoptosis. nih.gov The induction of both cell cycle arrest and apoptosis underscores the potent anti-proliferative effects of these indole-6-carboxylate derivatives.
Comparative Analysis of Analogues and Scaffold Hopping Studies
Structure-activity relationship (SAR) studies on derivatives of methyl 1H-indole-6-carboxylate have elucidated key structural features required for potent anti-proliferative activity. By synthesizing and evaluating a series of analogues with modifications at the carboxylate position, researchers have been able to identify compounds with optimized activity against specific cancer cell lines. nih.gov
For example, a series of hydrazine-1-carbothioamide and oxadiazole derivatives were synthesized from a methyl 1-methyl-1H-indole-6-carbohydrazide intermediate. The anti-proliferative activities of these compounds were tested against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and A549 (lung). The results demonstrated that the nature of the substituent significantly influences the cytotoxic potency. nih.gov Compound 4a showed notable activity against the HCT-116 cell line, while compound 6c was the most effective against the A549 cell line. nih.gov This highlights the importance of specific structural modifications in tailoring the selectivity and efficacy of these indole derivatives.
| Compound | HepG2 | HCT-116 | A549 |
|---|---|---|---|
| 4a | 15.34 ± 1.1 | 7.24 ± 0.5 | 22.14 ± 1.7 |
| 4b | 21.45 ± 1.9 | 16.33 ± 1.2 | 29.51 ± 2.4 |
| 6a | 33.18 ± 2.5 | 25.41 ± 2.1 | 45.23 ± 3.8 |
| 6b | 25.54 ± 2.3 | 18.29 ± 1.5 | 33.67 ± 2.9 |
| 6c | 12.72 ± 0.9 | 9.81 ± 0.7 | 6.42 ± 0.4 |
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical cores with improved properties while retaining the key pharmacophoric features of a known active compound. nih.gov In the context of indole carboxylic acids, this approach has been successfully applied to develop inhibitors of anti-apoptotic proteins like Mcl-1 and Bcl-2. nih.gov For instance, researchers have performed scaffold hopping from an indole-2-carboxylic acid core, a known chemotype for Mcl-1 inhibitors, to an indazole framework. nih.govrsc.org This modification, which replaces the indole's pyrrole (B145914) ring with a pyrazole (B372694) ring, led to the discovery of dual Mcl-1/Bcl-2 inhibitors. nih.gov This strategy is significant because cancer cells can develop resistance to selective Bcl-2 inhibitors by upregulating Mcl-1. nih.govrsc.org While this work was not performed on the indole-4-carboxylate scaffold, it demonstrates a powerful, validated approach for evolving the indole core to generate new therapeutic agents with potentially enhanced activity profiles. nih.gov
Preclinical Research Applications and Biological Screening Non Human Systems
In Vitro Biological Activity Assessments in Cell-Based Assays
Derivatives of indole-6-carboxylate have been investigated for their potential to inhibit the growth of various cancer cell lines. While specific data for methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is not extensively detailed in the available literature, studies on closely related analogs provide insight into the potential antiproliferative effects of this structural class.
For instance, a series of novel indole-6-carboxylate derivatives were synthesized and evaluated for their anti-proliferative activities against several cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The results from these studies indicated that certain modifications to the indole (B1671886) scaffold can lead to potent cytotoxic effects.
In one study, new derivatives of indole-6-carboxylate ester were assessed as potential receptor tyrosine kinase inhibitors. Among the synthesized compounds, some exhibited significant anti-proliferative activity against HepG2, HCT-116, and A549 cancer cell lines. Notably, specific derivatives were identified as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases, suggesting a possible mechanism for their anticancer effects.
While direct IC₅₀ values for this compound are not provided in the reviewed literature, the table below summarizes the activity of representative indole derivatives against common cancer cell lines to illustrate the potential of this chemical class.
| Compound Class | Cell Line | Activity/IC₅₀ | Reference Compound |
| Indole-2-carboxylate derivatives | MCF-7 | IC₅₀: 32 nM - 1.12 µM | Erlotinib |
| Indole-6-carboxylate derivatives | HCT-116 | Moderate to potent inhibition | Sorafenib |
| Indole-6-carboxylate derivatives | A549 | Moderate to potent inhibition | Sorafenib |
This table presents a summary of findings for indole derivatives to contextualize the potential activity of this compound.
The indole nucleus is a common feature in many compounds exhibiting antimicrobial properties. The introduction of a trifluoromethyl group can often enhance the biological activity of a molecule. Research into indole derivatives has shown a broad spectrum of activity against various microbial strains.
Studies on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial and antifungal effects. These compounds have been tested against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 3.125-50 µg/mL, indicating a broad spectrum of activity.
While specific antimicrobial data for this compound is not available, the general findings for related structures are promising. The trifluoromethyl group, in particular, is known to contribute to the antimicrobial efficacy of various heterocyclic compounds. For example, N-arylindoles and their derivatives have been noted for their antibacterial and antifungal activities.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Indole-thiadiazole derivatives | S. aureus | 6.25 |
| Indole-triazole derivatives | S. aureus | 6.25 |
| Various Indole derivatives | Various bacteria and fungi | 3.125 - 50 |
This table summarizes the antimicrobial efficacy of various indole derivatives, suggesting the potential of the this compound scaffold.
Indole derivatives have been a subject of interest in the search for new anti-inflammatory agents. The anti-inflammatory potential of hybrid molecules containing both imidazole (B134444) and indole nuclei has been evaluated in cellular models. These studies have shown that certain indole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
For example, the anti-inflammatory activities of 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and a related derivative were demonstrated by a reduction in leukocyte migration and the release of TNF-α and IL-1β in carrageenan-induced peritonitis models in rats. These findings suggest that the indole scaffold can serve as a basis for the development of novel anti-inflammatory compounds.
Furthermore, compounds containing a trifluoromethyl group have been synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity, which is a key target in inflammatory pathways. While this research did not specifically test this compound, it highlights the potential for trifluoromethyl-containing heterocyclic compounds to modulate inflammatory responses.
| Compound Class | Assay | Effect |
| Indole-imidazolidine derivatives | Carrageenan-induced peritonitis | Reduction in leukocyte migration and release of TNF-α and IL-1β |
| Trifluoromethyl-imidazole derivatives | p38 MAP kinase inhibition | IC₅₀ in the nanomolar range |
This table illustrates the anti-inflammatory potential of indole and trifluoromethyl-containing compounds in cellular and biochemical assays.
The structural features of this compound suggest its potential to interact with various biological targets, including enzymes and proteins. Research on structurally related indole derivatives has demonstrated potent and selective inhibition of specific enzymes.
A notable example is the discovery of a potent microsomal triglyceride transfer protein (MTP) inhibitor, 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide). This compound demonstrated excellent potency against the MTP enzyme in HepG2 cells and canine hepatocytes. MTP is a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins.
In another area of research, azaindole-based compounds have been optimized as potent and selective inhibitors of mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). The introduction of a trifluoromethyl group was found to increase selectivity and metabolic stability in some instances. MAP4K1 is a serine/threonine kinase that acts as an immune checkpoint, and its inhibition is being explored as a strategy for cancer immunotherapy.
These examples underscore the potential of the trifluoromethyl-indole scaffold to serve as a foundation for the design of specific enzyme and protein modulators.
In Vivo Efficacy Studies in Relevant Animal Models (non-human)
A significant example is the in vivo evaluation of the MTP inhibitor, dirlotapide. This compound, which features a trifluoromethyl-biphenyl-indole core, showed excellent efficacy when tested in a canine food intake model. This suggests that compounds with this structural motif could have therapeutic potential in metabolic disorders such as obesity.
The development of potent and selective MAP4K1 inhibitors with an azaindole core also highlights the potential for in vivo activity. Treatment of tumor-bearing mice with a MAP4K1 inhibitor demonstrated T-cell-dependent antitumor efficacy, indicating the potential for this class of compounds in immuno-oncology.
These studies, while not directly on this compound, demonstrate that the broader class of trifluoromethyl-indole derivatives holds promise for in vivo efficacy in various therapeutic areas. Further preclinical studies would be necessary to determine the specific in vivo profile of the title compound.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Subjects
There are no publicly available studies detailing the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound in any animal models.
Pharmacokinetics (PK): Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been reported. Key PK parameters, which would be essential for understanding its behavior in a biological system, are therefore unknown. These would include:
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL): The rate at which the compound is removed from the body.
Without dedicated in vivo studies in preclinical species such as mice, rats, or canines, the compound's potential for systemic exposure and its metabolic fate remain entirely speculative.
Pharmacodynamics (PD): Similarly, there is no published research on the pharmacodynamic effects of this compound. Such studies would investigate the biochemical and physiological effects of the compound on the body, including its mechanism of action, target engagement, and dose-response relationships. The specific biological targets, if any, of this compound have not been identified or characterized.
Due to the lack of available data, no data tables on pharmacokinetic or pharmacodynamic parameters can be generated.
Application as Chemical Probes for Biological Research
The utility of this compound as a chemical probe for biological research has not been described in the scientific literature. Chemical probes are powerful tools used to study the function of proteins and biological pathways. An effective chemical probe must possess high potency, selectivity, and a well-understood mechanism of action. As the biological targets and activity of this compound are undefined, its suitability as a chemical probe is unknown.
Future Perspectives and Emerging Avenues in Research
Integration of Artificial Intelligence and Machine Learning for Compound Design
The paradigm of chemical and drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to accelerate the design-make-test-analyze (DMTA) cycle, reduce costs, and explore vast chemical spaces with greater efficiency. nih.gov For methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate, AI and ML can be pivotal in designing novel analogs with tailored properties.
Target Identification: Using AI to analyze biological data and identify promising protein targets for which an indole-based ligand might be effective.
In Silico Generation: Employing generative models to create a virtual library of thousands of derivatives by modifying the substituents on the indole (B1671886) ring, the ester group, and the trifluoromethyl position.
Predictive Screening: Utilizing ML models to predict the binding affinity, selectivity, and ADME-Tox properties of each virtual compound.
Synthesis Prioritization: Ranking the candidates based on their predicted profiles to select a small, diverse set of molecules for chemical synthesis and experimental validation.
Table 1: Hypothetical AI/ML-Powered Design-Make-Test-Analyze (DMTA) Cycle
| Phase | Action | Tools & Techniques | Desired Outcome |
| Design | Generate novel analogs of this compound. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | A virtual library of 10,000+ unique indole derivatives. |
| Analyze (In Silico) | Predict binding affinity to a target kinase and key ADME properties. | Deep Neural Networks (DNNs), Quantitative Structure-Activity Relationship (QSAR) models. | A ranked list of 100 high-potential candidates. |
| Make | Synthesize the top 20 prioritized compounds. | Automated synthesis platforms, parallel synthesis. | Physical samples of the most promising compounds. |
| Test | Perform in vitro assays for bioactivity and initial property assessment. | High-throughput screening (HTS), cell-based assays. | Experimental data to validate or invalidate computational predictions. |
| Analyze (Data) | Feed experimental results back into the AI models to improve their predictive accuracy. | Iterative model retraining. | An enhanced AI model for the next design cycle. |
Exploration of this compound as a Building Block in Complex Chemical Synthesis
The functional groups present in this compound—namely the indole N-H, the aromatic ring, and the methyl ester—make it a versatile scaffold for constructing more elaborate molecules. Its utility as a synthetic intermediate is a significant area for future exploration. The development of novel synthetic methodologies that leverage this compound could provide efficient routes to new classes of bioactive agents and functional materials.
Key synthetic transformations could include:
N-Functionalization: The indole nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, which is crucial for tuning the molecule's properties and exploring structure-activity relationships (SAR).
Ester Modification: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, more complex esters, or other functional groups via standard coupling reactions. This position is key for creating libraries of compounds for biological screening.
C-H Functionalization: Modern synthetic methods could enable the direct functionalization of other positions on the indole or benzene (B151609) ring, allowing for the late-stage introduction of additional diversity.
The trifluoromethyl group imparts unique electronic properties and metabolic stability, making derivatives of this building block particularly attractive for pharmaceutical and agrochemical research. researchgate.net
Table 2: Potential Synthetic Transformations and Resulting Compound Classes
| Reaction Site | Reagents/Conditions | Resulting Functional Group | Potential Compound Class |
| Indole N-H | NaH, Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylated Indole | Kinase Inhibitors, Antiviral Agents |
| C4-Methyl Ester | LiOH; then HATU, Amine | C4-Amide | GPCR Ligands, Ion Channel Modulators |
| Indole Ring (C2/C3) | Vilsmeier-Haack Reaction (POCl₃, DMF) | Formyl Group | Precursors for Fused Heterocycles |
| Indole Ring (C7) | Directed Lithiation, Electrophile | C7-Substituted Indole | Probes for Unexplored SAR |
Discovery of Novel Biological Targets beyond Current Scope
While the precise biological activities of this compound are not extensively documented, the broader class of trifluoromethyl-containing indoles has shown significant promise against various biological targets. For instance, novel trifluoromethyl indole derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Other indole derivatives have been identified as inhibitors of autophagy, a key cellular process implicated in cancer and neurodegenerative diseases. tu-dortmund.de
Future research should aim to screen this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications. The indole scaffold is known to interact with a diverse range of protein classes. mdpi.com
Potential new target classes to explore include:
Protein Kinases: Many successful cancer drugs are kinase inhibitors, and the indole core is a common feature in this class of therapeutics. mdpi.com
G-Protein Coupled Receptors (GPCRs): As key regulators of physiology, GPCRs are important drug targets, and indole derivatives have shown activity as ligands for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, represent a growing area for therapeutic intervention where novel scaffolds are needed.
Parasitic and Microbial Targets: The search for new anti-infective agents is a global priority. Indole derivatives could be screened against targets in bacteria, fungi, or parasites to identify new leads. researchgate.net
Systematic screening using high-throughput technologies and phenotypic assays could rapidly identify unexpected biological activities, opening up entirely new lines of investigation for this compound class.
Development of Advanced Analytical Techniques for Compound Tracking in Biological Systems
To understand the therapeutic potential and mechanism of action of any compound, it is essential to accurately measure its concentration in biological systems (e.g., plasma, tissues, cells). Future research will require the development and validation of sophisticated analytical methods for this compound and its metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. mdpi.com A future method for this specific compound would involve optimizing chromatographic conditions to separate it from endogenous matrix components and potential metabolites. The mass spectrometer would be tuned for specific parent-to-fragment ion transitions to ensure unambiguous detection and quantification.
Emerging analytical avenues could include:
High-Resolution Mass Spectrometry (HRMS): Provides more definitive structural information on metabolites without the need for synthetic standards.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging: Allows for the visualization of the compound's distribution within tissue sections, providing critical spatial information about where the drug accumulates.
¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR can be used for in vitro and potentially in vivo tracking of the compound and its metabolic fate, as there is no background ¹⁹F signal in biological systems.
Table 3: Comparison of Advanced Analytical Techniques for Biological Tracking
| Technique | Principle | Advantages | Application for this Compound |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity, high throughput, quantitative. | Pharmacokinetic studies in plasma and tissue homogenates. |
| HRMS | Very precise mass measurement. | Enables metabolite identification and formula determination. | Characterizing metabolic pathways. |
| MALDI Imaging | Mass spectrometry of a tissue slice. | Provides spatial distribution information. | Visualizing drug accumulation in a specific organ or tumor. |
| ¹⁹F NMR | Nuclear magnetic resonance of the fluorine nucleus. | Non-invasive, no biological background signal. | Tracking drug uptake and metabolism in cell cultures or in vivo. |
Potential Applications in Materials Science and Optoelectronics
The application of indole derivatives is not limited to biology; they are also gaining attention in materials science. The electron-rich indole ring system can act as an effective electron donor in donor-π-acceptor (D-π-A) architectures, which are fundamental to many organic electronic materials. nih.gov These materials can exhibit interesting photophysical properties, such as strong fluorescence and solvatochromism (color change with solvent polarity). nih.gov
Future research could explore the potential of this compound and its derivatives in:
Organic Light-Emitting Diodes (OLEDs): Indole-based compounds can be used as emitters or host materials in OLED devices. The trifluoromethyl group can tune the HOMO/LUMO energy levels, potentially leading to more efficient and color-pure emission. ias.ac.in
Fluorescent Probes and Sensors: The inherent fluorescence of some indole derivatives can be modulated by their environment. nih.gov Derivatives of this compound could be designed to act as selective sensors for pH, metal ions, or specific biomolecules.
Organic Photovoltaics (OPVs): The electronic properties of indole derivatives make them candidates for use as donor materials in organic solar cells.
Conducting Polymers: Polyindoles can be synthesized via oxidative polymerization. acs.org Incorporating the trifluoromethyl group into the polymer backbone would significantly alter its electronic properties, solubility, and stability, potentially creating new materials for applications like antistatic coatings or sensors. acs.org
The synthesis of polymers or complex materials from a this compound building block is a promising avenue for creating novel functional materials with tailored optoelectronic properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethylation | CF₃I, Pd(OAc)₂, PPh₃, DMF, 80°C | ~60–70 | |
| Esterification | MeOH, H₂SO₄, reflux | ~85 |
Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the indole NH (δ ~10–12 ppm), ester methyl group (δ ~3.8–4.0 ppm), and trifluoromethyl (¹³C: δ ~120–125 ppm, split by ¹JCF coupling).
- HPLC-MS : Confirm purity (>98%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
How do the functional groups influence reactivity in downstream applications?
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitutions to the 5-position of the indole ring.
- Ester Group : Acts as a protecting group for the carboxylic acid; hydrolyzes under basic conditions (e.g., NaOH/EtOH) to yield the free acid for further derivatization .
Advanced Research Questions
How can reaction optimization be systematically approached using Design of Experiments (DoE)?
- Key Parameters : Temperature, solvent polarity, catalyst loading, and reaction time.
- Statistical Models : Use response surface methodology (RSM) to identify optimal conditions. For example, in trifluoromethylation, a central composite design revealed that DMF as a solvent and 80°C maximize yield while minimizing byproducts .
- Flow Chemistry : Continuous-flow systems improve reproducibility and scalability by maintaining precise control over residence time and mixing efficiency .
What computational methods predict the photophysical or pharmacological properties of this compound?
- DFT Calculations : Model electron density distribution to predict sites for electrophilic attack or hydrogen bonding.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize derivatives for biological testing .
How does the trifluoromethyl group affect regioselectivity in substitution reactions?
- Mechanistic Insight : The -CF₃ group deactivates the indole ring at the 6-position, directing electrophiles (e.g., nitration, halogenation) to the 5-position.
- Experimental Validation : Competitive reactions with methyl 6-fluoro-1H-indole-4-carboxylate (lacking -CF₃) show altered regioselectivity, confirming electronic effects .
What strategies mitigate stability issues during storage or reactions?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Hydrolysis Prevention : Avoid aqueous basic conditions unless intentional; use anhydrous solvents for reactions involving the ester group .
How can regioselective functionalization be achieved at the indole 3-position?
- Directed Metalation : Use directing groups (e.g., -COOMe) to facilitate C-H activation via Pd or Rh catalysts.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under microwave irradiation (e.g., 100°C, 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
